molecular formula C15H16BrNO3 B1406467 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine CAS No. 1627857-11-7

5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

Cat. No. B1406467
Key on ui cas rn: 1627857-11-7
M. Wt: 338.2 g/mol
InChI Key: XDVITBWJKSORBJ-UHFFFAOYSA-N
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Patent
US09382238B2

Procedure details

To a mixture of 5-bromo-2-chloro-4-ethoxypyridine (75 g, 317.1 mmol) in toluene (500 mL) was added (4-methoxyphenyl)methanol (52.6 g, 380.6 mmol), KOH (35.6 g, 634.3 mmol) and 18-crown-6 (8.4 g, 31.2 mmol) at rt. The reaction mixture was stirred at 120° C. for 2 h. The mixture was portioned between 2-methoxy-2-methylpropane (500 mL) and brine (800 mL). The organic layer was concentrated. The residue was purified by column (PE/EA=10:1, Rf=0.5) to give 5-bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine (72.2 g, 221 mmol, 70% yield): 1H NMR (400 MHz, CD3OD) δ 8.05 (s, 1H), 7.33 (d, J=8.8 Hz, 2H), 6.90-6.84 (m, 2H), 6.38 (s, 1H), 5.20 (s, 2H), 4.16-4.05 (m, 2H), 3.77 (s, 3H), 1.43 (q, J=6.8 Hz, 3H); ES-LCMS m/z 338 (M+2H).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step Two
Name
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:9][CH2:10][CH3:11])=[CH:4][C:5](Cl)=[N:6][CH:7]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][OH:21])=[CH:16][CH:15]=1.[OH-].[K+].C1OCCOCCOCCOCCOCCOC1>C1(C)C=CC=CC=1.[Cl-].[Na+].O.COC(C)(C)C>[Br:1][C:2]1[C:3]([O:9][CH2:10][CH3:11])=[CH:4][C:5]([O:21][CH2:20][C:17]2[CH:18]=[CH:19][C:14]([O:13][CH3:12])=[CH:15][CH:16]=2)=[N:6][CH:7]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)Cl)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
52.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CO
Name
Quantity
35.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8.4 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
brine
Quantity
800 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column (PE/EA=10:1, Rf=0.5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)OCC1=CC=C(C=C1)OC)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 221 mmol
AMOUNT: MASS 72.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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